
(2,2'-Bipyridine)(2,2'-biquinoline)(2,2'-bipyrimidine)ruthenium(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2’-Bipyridine)(2,2’-biquinoline)(2,2’-bipyrimidine)ruthenium(II) is a coordination complex that features ruthenium(II) as the central metal ion coordinated to three different bidentate ligands: 2,2’-bipyridine, 2,2’-biquinoline, and 2,2’-bipyrimidine. This compound is of significant interest due to its unique photophysical and electrochemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Bipyridine)(2,2’-biquinoline)(2,2’-bipyrimidine)ruthenium(II) typically involves the reaction of ruthenium(III) chloride with the respective ligands under controlled conditions. The general synthetic route can be summarized as follows:
Ligand Preparation: The ligands 2,2’-bipyridine, 2,2’-biquinoline, and 2,2’-bipyrimidine are synthesized or obtained commercially.
Complex Formation: Ruthenium(III) chloride is reacted with the ligands in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is typically heated to promote the formation of the complex.
Purification: The resulting complex is purified using techniques such as recrystallization or chromatography to obtain the desired (2,2’-Bipyridine)(2,2’-biquinoline)(2,2’-bipyrimidine)ruthenium(II) complex.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, industrial production would require stringent quality control measures to maintain consistency and reproducibility.
化学反応の分析
Types of Reactions
(2,2’-Bipyridine)(2,2’-biquinoline)(2,2’-bipyrimidine)ruthenium(II) undergoes various chemical reactions, including:
Oxidation: The complex can undergo oxidation reactions, where the ruthenium(II) center is oxidized to ruthenium(III).
Reduction: Reduction reactions can reduce the ruthenium(III) center back to ruthenium(II).
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include cerium(IV) ammonium nitrate and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(III) complexes, while substitution reactions may produce new ruthenium(II) complexes with different ligands.
科学的研究の応用
(2,2’-Bipyridine)(2,2’-biquinoline)(2,2’-bipyrimidine)ruthenium(II) has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the development of light-emitting devices and solar cells due to its photophysical properties.
作用機序
The mechanism of action of (2,2’-Bipyridine)(2,2’-biquinoline)(2,2’-bipyrimidine)ruthenium(II) involves its ability to undergo metal-to-ligand charge transfer (MLCT) transitions. Upon excitation, an electron is transferred from the ruthenium center to the ligand, resulting in an excited state that can participate in various photochemical and electrochemical processes. The molecular targets and pathways involved depend on the specific application, such as DNA binding in photodynamic therapy or electron transfer in catalytic reactions.
類似化合物との比較
Similar Compounds
Tris(2,2’-bipyridine)ruthenium(II): A well-known complex with similar photophysical properties but different ligand composition.
(2,2’-Bipyridine)(1,10-phenanthroline)ruthenium(II): Another ruthenium complex with distinct ligands that exhibit unique electrochemical behavior.
Uniqueness
(2,2’-Bipyridine)(2,2’-biquinoline)(2,2’-bipyrimidine)ruthenium(II) is unique due to its combination of three different bidentate ligands, which imparts distinct photophysical and electrochemical properties. This diversity in ligand structure allows for fine-tuning of the complex’s behavior in various applications, making it a versatile and valuable compound in scientific research.
特性
分子式 |
C36H26N8Ru+2 |
|---|---|
分子量 |
671.7 g/mol |
IUPAC名 |
2-pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;2-quinolin-2-ylquinoline;ruthenium(2+) |
InChI |
InChI=1S/C18H12N2.C10H8N2.C8H6N4.Ru/c1-3-7-15-13(5-1)9-11-17(19-15)18-12-10-14-6-2-4-8-16(14)20-18;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-3-9-7(10-4-1)8-11-5-2-6-12-8;/h1-12H;1-8H;1-6H;/q;;;+2 |
InChIキー |
MYFJJPZAOHTKCY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4C=C3.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.[Ru+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




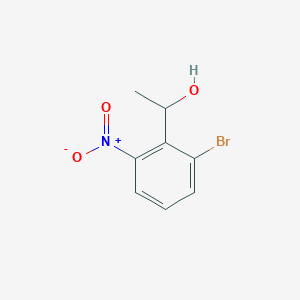
![2',3',4',5',6'-Pentafluoro-3-((E)-(((1R,2R)-2-(((2',3',4',5',6'-pentafluoro-2-hydroxy-[1,1'-biphenyl]-3-yl)methyl)amino)cyclohexyl)imino)methyl)-[1,1'-biphenyl]-2-ol](/img/structure/B13149251.png)
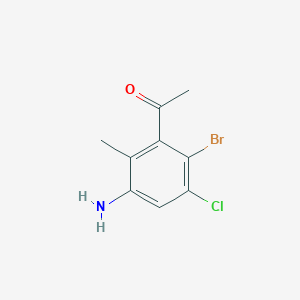

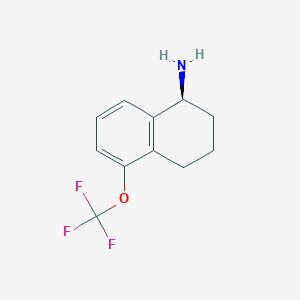



![2-[(4-Hydroxy-3-methoxyphenyl)methyl]anthracene-9,10-dione](/img/structure/B13149278.png)
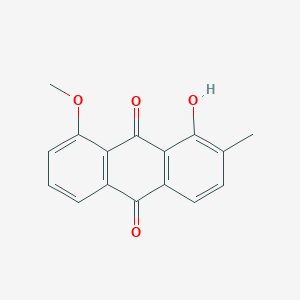
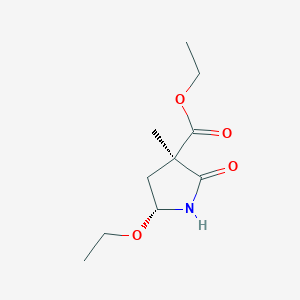
![D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,5-bis(dihydrogen phosphate), triammonium salt](/img/structure/B13149295.png)
